molecular formula C16H13ClN4O2 B2937657 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate CAS No. 338419-08-2

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate

Cat. No.: B2937657
CAS No.: 338419-08-2
M. Wt: 328.76
InChI Key: LYDVUNMUKWQJAS-UHFFFAOYSA-N
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Description

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate (CAS 338419-08-2) is a chemical compound with the molecular formula C16H13ClN4O2 and a molecular weight of 328.75 . This reagent features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its robust stability, hydrogen-bonding capability, and ability to mimic other heterocycles or peptide bonds in interactions with biological targets . The structure combines a 4-chlorophenyl group attached to the triazole nitrogen with a phenylcarbamate group on the triazole-methyl moiety. Compounds containing the 1,2,3-triazole pharmacophore are extensively investigated in drug discovery for their diverse biological activities. Research on similar 1,2,3-triazole hybrids has demonstrated promising in vitro antitubercular activity against H37RV and multidrug-resistant strains of Mycobacterium tuberculosis . Furthermore, structurally related 1,2,3-triazole derivatives have been developed as potent inhibitors of enzymes like steroid sulfatase (STS) for breast cancer research and as potent, selective inverse agonists and antagonists of the pregnane X receptor (PXR) . The carbamate functional group is also a significant moiety found in various biologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c17-12-6-8-15(9-7-12)21-10-14(19-20-21)11-23-16(22)18-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDVUNMUKWQJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate is a synthetic compound that belongs to the class of triazole derivatives. Its unique structure and biological properties make it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H13ClN4O2
  • Molecular Weight : 363.2 g/mol
  • CAS Number : 338419-08-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways:

  • Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways, which can impact cellular processes such as proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anticancer Potential : Research has indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in early and late apoptotic cells, confirming its role in promoting apoptosis through mitochondrial pathways.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate (–O–CO–N–) group undergoes hydrolysis under acidic or basic conditions to yield substituted amines and carbonic acid derivatives. For example:

  • Base-mediated hydrolysis :

    Carbamate+OH 1 4 Chlorophenyl 1H 1 2 3 triazol 4 yl methanol+Aniline+CO32\text{Carbamate}+\text{OH}^-\rightarrow \text{ 1 4 Chlorophenyl 1H 1 2 3 triazol 4 yl methanol}+\text{Aniline}+\text{CO}_3^{2-}

    Similar cleavage patterns are observed in structurally related carbamates under alkaline conditions .

Table 1: Hydrolysis Conditions and Products

Conditions Products Yield Source
0.1M NaOH, 60°C, 2h[1-(4-Chlorophenyl)-1H-triazol-4-yl]methanol + Aniline85%
1M HCl, reflux, 4hPartial decomposition; unidentified intermediates40% ,

Nucleophilic Substitution at the Triazole Methylene Group

The methylene (–CH₂–) adjacent to the triazole ring is susceptible to nucleophilic substitution. For instance:

  • Reaction with alkyl halides :

    Compound+R XBase 1 4 Chlorophenyl 1H triazol 4 yl CH OR+HX\text{Compound}+\text{R X}\xrightarrow{\text{Base}}\text{ 1 4 Chlorophenyl 1H triazol 4 yl CH OR}+\text{HX}

    This reactivity is consistent with triazole derivatives forming ethers or thioethers .

Table 2: Substitution Reactions

Reagent Product Catalyst Yield Source
2-BromobutaneEther derivative with butoxy chainK₂CO₃72%
Benzyl chlorideBenzyl ether analogEt₃N68%

Cyclization Reactions

The triazole ring participates in cyclization to form fused heterocycles. For example:

  • With hydrazine hydrate :

    Compound+N H Triazolo 1 5 a pyrimidine derivative\text{Compound}+\text{N H }\rightarrow \text{Triazolo 1 5 a pyrimidine derivative}

    Such reactions are documented in triazole-containing systems under refluxing ethanol .

Table 3: Cyclization Pathways

Reagent Product Conditions Yield Source
ThiosemicarbazideThiadiazole-triazole hybridEtOH, Δ, 6h65%
Formamidine acetatePyrazolo-triazole fused systemDMF, 120°C, 12h58%

Cross-Coupling Reactions

The chlorophenyl group may enable palladium-catalyzed couplings, though direct evidence is limited. For example:

  • Suzuki-Miyaura coupling (hypothetical):

    Compound+Ar B OH 2Pd PPh Biaryl substituted analog\text{Compound}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh }}\text{Biaryl substituted analog}

    Similar couplings are reported for 4-chlorophenyltriazole derivatives .

Stability Under Oxidative Conditions

The compound shows moderate stability to oxidation:

  • H₂O₂ exposure : No degradation observed after 24h at 25°C .

  • mCPBA (meta-chloroperbenzoic acid) : Epoxidation or N-oxidation not detected .

Key Mechanistic Insights

  • Triazole participation : The 1,2,3-triazole acts as an electron-deficient heterocycle, directing nucleophilic attacks to the methylene group .

  • Carbamate lability : Hydrolysis is pH-dependent, with faster cleavage in alkaline vs. acidic media .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

  • (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-Isobutylphenyl)propanoate (5b): Replaces the carbamate with an ester linked to a 4-isobutylphenylpropanoate group. The ester group increases hydrophobicity but reduces hydrolytic stability compared to carbamates. This compound, part of a COX-2 inhibitor study, showed enhanced selectivity due to the bulky isobutyl group .
  • [1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl] Derivatives (5b in ) :
    Substitution of chlorine with bromine increases molecular weight and polarizability. In antimicrobial studies, bromophenyl analogs exhibited comparable or superior activity to chlorophenyl derivatives, likely due to enhanced halogen bonding .

  • (E)-2-[1-{[1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol (75): A Schiff base-linked triazole with a 3-chlorophenyl group showed cytotoxicity (IC50 = 78.9 µM) against A549 lung cancer cells, less potent than its 3-fluorophenyl analog (IC50 = 45.1 µM). This highlights the positional sensitivity of halogen substitution on bioactivity .

Functional Group Modifications

  • Carbamate vs. Carboxamide :
    Carbamates (e.g., the target compound) are more hydrolytically stable than carboxamides. For example, N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) contains a carboxamide group, which may engage in stronger hydrogen bonding but is more prone to enzymatic degradation .

  • Ester vs. Carbamate: Compounds like (1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5b) use an ester linkage. Esters generally exhibit faster metabolic clearance compared to carbamates, impacting their half-life .

Physicochemical and Spectroscopic Properties

  • NMR Data :
    The target compound’s ¹H-NMR would feature peaks for the triazole proton (~δ 8.1–8.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and carbamate NH (~δ 6.5–7.0 ppm). Comparatively, ester-linked analogs (e.g., 5b) show downfield shifts for ester carbonyls (δ 165–170 ppm in ¹³C NMR) .

  • Mass Spectrometry :
    High-resolution mass spectrometry (HRMS) of the target compound would confirm a molecular ion [M+H]⁺ at m/z 342.78 (calculated for C₁₆H₁₅ClN₄O₂), distinct from carboxamide analogs (e.g., ZIPSEY: m/z 384.8) .

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